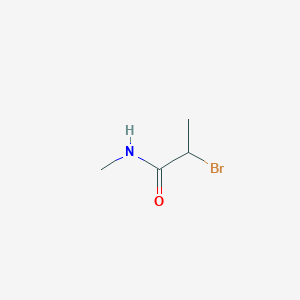

2-Bromo-N-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-N-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO and a molecular weight of 166.02 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with 2-bromo-2-methylpropanoyl bromide and aqueous ammonium hydroxide . The reaction is exothermic and requires careful temperature control .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .

Chemical Reactions Analysis

The electrochemical reduction of this compound in dipolar aprotic solvents results in the formation of a carbanion at the mercury electrode due to two-electron C–Br bond cleavage . This carbanion undergoes self-protonation by a parent molecule to yield the isobutyramide .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 260.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 114.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Conformational Analysis and Vibrational Spectroscopy

A study conducted an experimental and quantum chemical investigation on a structure analogous to paracetamol, "2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide," exploring its electronic properties and vibrational mode couplings. This research provides insights into the spectroscopic and electronic characteristics of such compounds, contributing to our understanding of their conformational stability and reactivity (R. Viana et al., 2017).

Photochemical Reactions

Another study focused on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, investigating the processes of dehydrobromination, cyclization, and bromo-migration. This research highlights the utility of these compounds in synthesizing complex cyclic structures through photochemical methods (T. Nishio et al., 2005).

Antimicrobial Activity

A study evaluated the antimicrobial activity of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, including analogs of 2-Bromo-N-methylpropanamide, against various strains of bacteria and fungi. Although these compounds exhibited low antimicrobial activity, the research contributes to the broader search for new antimicrobial agents (B. Grishchuk et al., 2013).

Polymer Technology

In the field of polymer technology, a study discussed the use of α-bromoisobutyryl-functionalized polydopamine, derived from an in situ mixture with dopamine and α-bromoisobutyryl bromide, for surface-initiated atom transfer radical polymerization (SI-ATRP). This highlights the potential of this compound derivatives in creating advanced polymer coatings and materials with specific surface properties (Nathanael Hsueh & C. Chai, 2021).

Mecanismo De Acción

Safety and Hazards

2-Bromo-N-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to this compound. One paper discusses the electrochemical reduction of a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents . Another paper titled “Wrapped stellate silica nanocomposites as biocompatible luminescent nanoplatforms assessed in vivo” also mentions this compound .

Propiedades

IUPAC Name |

2-bromo-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQAGFRBPHNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74538-22-0 |

Source

|

| Record name | 2-bromo-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)